REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][N:19]=[C:20]([C:22]2[O:23][C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=2)[CH3:21])=[CH:14][CH:13]=1.N1C=C(C=[N+](C)C)[CH:32]=N1>O>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([N:18]2[CH:32]=[C:21]([CH:8]=[O:9])[C:20]([C:22]3[O:23][C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=3)=[N:19]2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
5-nitro-2-acetylfuran-p-chlorophenylhydrazone
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
|
Name
|
4-pyrazolylmethylenedimethylammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C=[N+](C)C
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the thus-obtained admixture for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 40° C
|
Type
|
STIRRING
|
Details
|
Stir for 4 additional hours at 40° C
|
Type
|
ADDITION
|
Details
|
pour the solution
|
Type
|
TEMPERATURE
|
Details
|
Heat the so-cooled solution for 1 hour at 40° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
(vacuum) filter it at room temperature
|
Type
|
WASH
|
Details
|
Wash
|
Type
|
FILTRATION
|
Details
|
filter residue with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(C(=C1)C=O)C=1OC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |